

# Molecular weight of Methyl 2,4-dinitrobenzoate

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## Compound of Interest

Compound Name: *Methyl 2,4-dinitrobenzoate*

Cat. No.: *B100079*

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An In-depth Technical Guide to **Methyl 2,4-dinitrobenzoate** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl 2,4-dinitrobenzoate**, a nitroaromatic compound with applications in organic synthesis and potential relevance in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development.

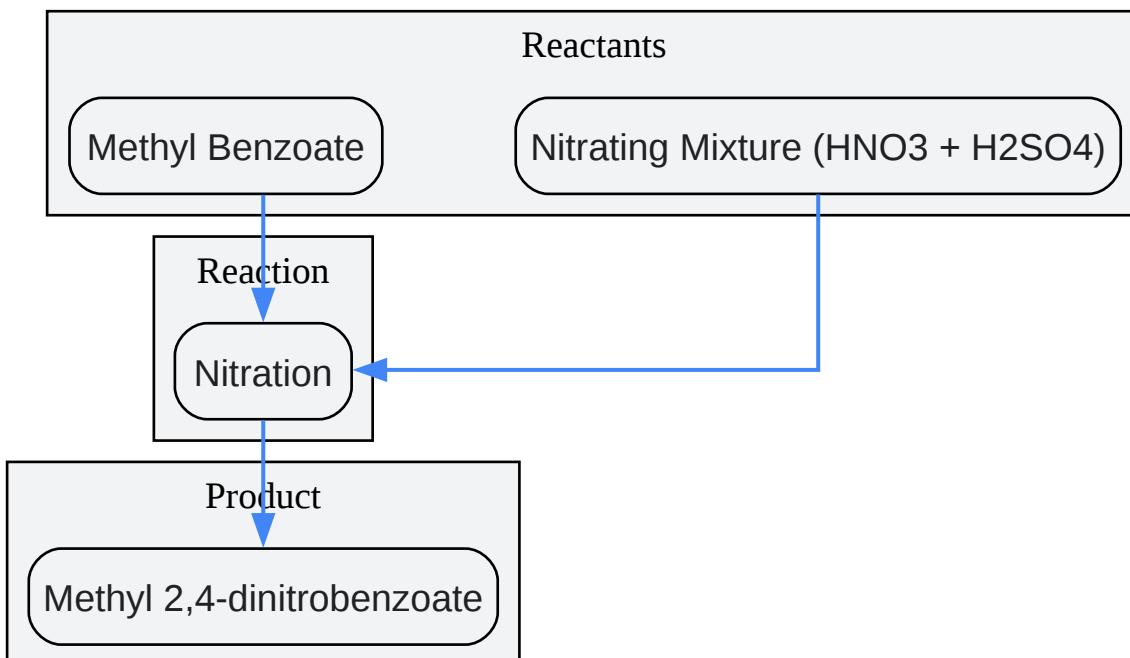
## Chemical and Physical Properties

**Methyl 2,4-dinitrobenzoate** is a solid organic compound. A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	226.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	226.02258592 Da	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	18959-17-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	70 °C	<a href="#">[3]</a>
Flash Point	174.1 °C	<a href="#">[1]</a>
Vapor Pressure	2.8 x 10 <sup>-5</sup> mmHg at 25°C	<a href="#">[1]</a>
Refractive Index	1.592	<a href="#">[1]</a>

## Synthesis

The synthesis of **Methyl 2,4-dinitrobenzoate** is typically achieved through the electrophilic aromatic substitution of methyl benzoate via a nitration reaction. A general workflow for this synthesis is illustrated below.



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Caption: General synthesis workflow for **Methyl 2,4-dinitrobenzoate**.

## Experimental Protocol: Nitration of Methyl Benzoate

This protocol is a representative method for the synthesis of dinitro-derivatives of methyl benzoate, adapted from general nitration procedures for aromatic esters.[\[5\]](#)[\[6\]](#)

### Materials:

- Methyl benzoate
- Concentrated sulfuric acid ( $H_2SO_4$ )
- Concentrated nitric acid ( $HNO_3$ )
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Beakers
- Buchner funnel and filter paper
- Deionized water
- Sodium bicarbonate ( $NaHCO_3$ ) solution (5%)
- Ethanol or Methanol for recrystallization

### Procedure:

- Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. The addition should

be done slowly in an ice bath to dissipate the heat generated.

- Reaction Setup: Place a measured quantity of methyl benzoate into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
- Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution while maintaining the temperature of the reaction mixture below 15°C. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the completion of the dinitration.
- Work-up: Pour the reaction mixture slowly over crushed ice with constant stirring. The crude **Methyl 2,4-dinitrobenzoate** will precipitate as a solid.
- Isolation and Neutralization: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water, followed by a cold 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with cold deionized water again until the washings are neutral.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure **Methyl 2,4-dinitrobenzoate**.
- Drying and Characterization: Dry the purified product in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques like NMR and IR spectroscopy.

## Applications in Research and Drug Development

Nitroaromatic compounds, including dinitrobenzoate esters, are valuable intermediates in various chemical syntheses and have been explored for their biological activities.

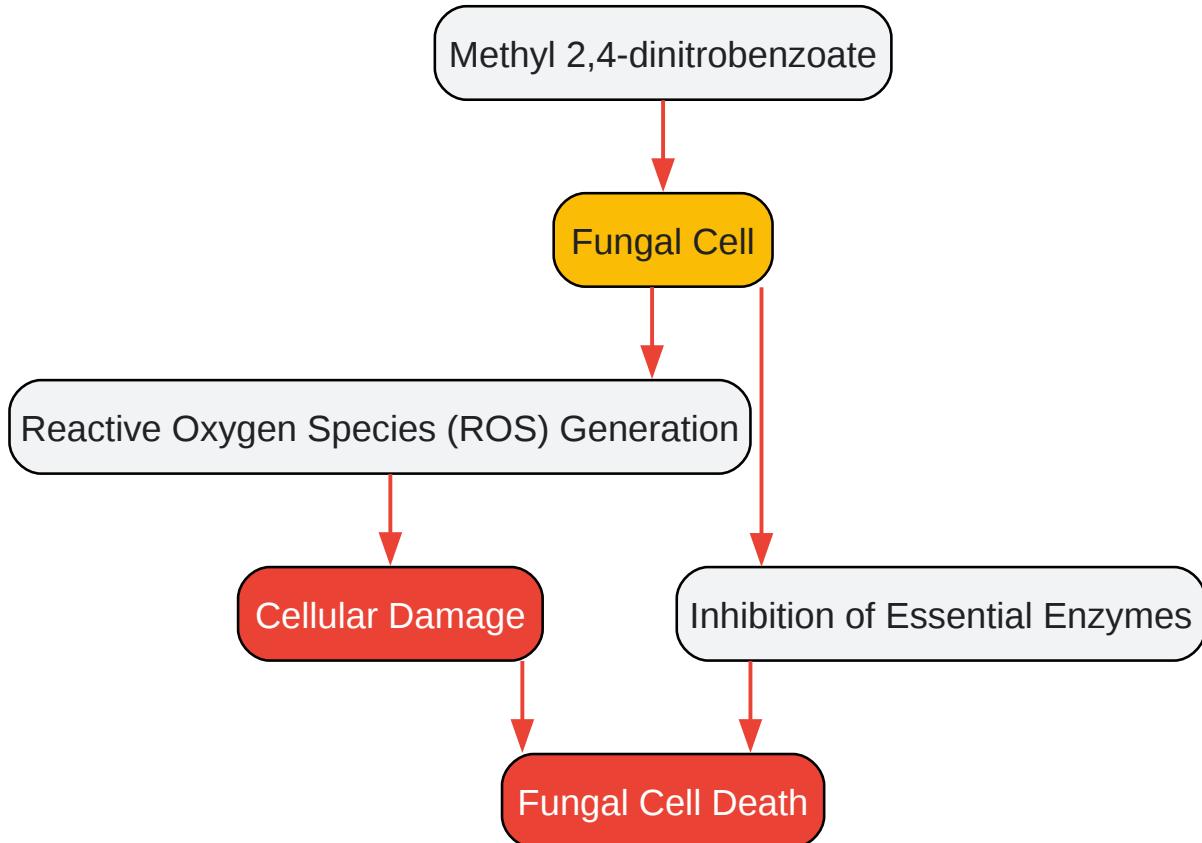
## Synthetic Intermediate

**Methyl 2,4-dinitrobenzoate** serves as a precursor in the synthesis of other organic molecules. The nitro groups can be reduced to amino groups, which are versatile functional groups for further chemical modifications.<sup>[7]</sup> This makes it a useful starting material for the preparation of dyes, polymers, and other specialty chemicals.<sup>[5]</sup>

## Potential Pharmacological Relevance

While specific studies on the drug development applications of **Methyl 2,4-dinitrobenzoate** are not extensively documented, related compounds have shown biological activity.

- **Antifungal Activity:** Dinitrobenzoate esters have demonstrated multi-target antifungal activity against organisms like *Candida albicans*.<sup>[7]</sup> This suggests that **Methyl 2,4-dinitrobenzoate** could be a scaffold for the development of new antifungal agents.
- **Role of the Methyl Group in Drug Design:** The methyl group can significantly influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.<sup>[8]</sup> It can affect solubility, metabolic stability, and the binding affinity to target proteins.<sup>[8]</sup>
- **Signaling Pathway in Antifungal Action (Hypothetical):** The fungicidal action of nitroaromatic compounds can involve the generation of reactive oxygen species (ROS), leading to cellular damage, or the inhibition of essential fungal enzymes. A hypothetical signaling pathway is depicted below.



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Caption: Hypothetical mechanism of fungicidal action for a nitroaromatic compound.

Professionals in drug development can consider **Methyl 2,4-dinitrobenzoate** as a fragment or starting material for synthesizing novel compounds with potential therapeutic applications, particularly in the area of antimicrobial agents. Further research is necessary to fully elucidate its biological activity and potential as a drug lead.

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